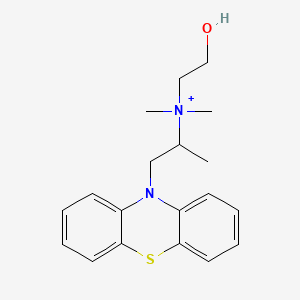

Promethazine hydroxyethyl

描述

Historical Trajectory and Discovery within the Phenothiazine (B1677639) Class

The story of promethazine (B1679618) hydroxyethyl (B10761427) is intrinsically linked to the broader history of phenothiazine chemistry.

Evolution of Phenothiazine Chemistry Leading to Promethazine and its Derivatives

The journey of phenothiazine derivatives began in 1876 with the synthesis of methylene (B1212753) blue, a compound that would later be recognized for its diverse applications, including its use as a cell stain by Paul Ehrlich. wikipedia.orgiiarjournals.org The parent compound, phenothiazine, was first synthesized by Heinrich August Bernthsen in 1883. wikipedia.org Initially, phenothiazine found use as an insecticide and an anthelmintic for livestock. wikipedia.orgvedantu.com

A significant shift occurred in the 1940s when chemists at Rhône-Poulenc laboratories in Paris, led by Paul Charpentier, began synthesizing derivatives of phenothiazine. wikipedia.orgnih.gov This research led to the development of promethazine, which, while lacking antimicrobial activity, exhibited potent antihistaminic effects with a strong sedative quality. wikipedia.orgnih.gov This discovery marked a pivotal moment, paving the way for the development of a wide range of phenothiazine-based drugs, including antipsychotics like chlorpromazine, which revolutionized psychiatric medicine. nih.govresearchgate.net

Identification and Characterization of Promethazine Hydroxyethyl as a Specific Chemical Entity

This compound, also known as N-hydroxyethylpromethazine, emerged from the study of promethazine's metabolism. nih.gov While promethazine itself was synthesized in the 1940s, the identification of its various metabolites, including hydroxylated derivatives, came later with the advancement of analytical techniques. wikipedia.orgnih.gov Promethazine is primarily metabolized in the liver to promethazine sulfoxide (B87167) and, to a lesser extent, desmethylpromethazine. nih.gov The existence of hydroxylated metabolites like this compound has been acknowledged, and it is recognized as a distinct chemical entity with its own unique properties. nih.govwikipedia.org It is structurally analogous to promethazine, featuring the characteristic phenothiazine core. wikipedia.org

Significance of Hydroxylated Metabolites and Derivatives in Chemical Biology

The introduction of a hydroxyl group to a parent drug molecule, a process known as hydroxylation, can significantly alter its properties and biological activity.

Role of Hydroxyethylation in Modulating Molecular Interactions

Hydroxyethylation, the addition of a hydroxyethyl group, is a specific type of hydroxylation that can impact a molecule's behavior in several ways. The presence of the hydroxyl (-OH) group increases the polarity of the compound, which can enhance its solubility in aqueous environments like biological fluids. solubilityofthings.com This hydroxyl group can also participate in hydrogen bonding, a key interaction in how drugs bind to their target receptors. solubilityofthings.comnih.gov This modulation of molecular interactions can lead to changes in the compound's pharmacodynamic and pharmacokinetic profiles. nih.gov In the case of this compound, the addition of the hydroxyethyl group to the nitrogen atom of the side chain introduces a polar functional group that can influence its interactions with biological targets. nih.gov

Research Implications of this compound as a Reference Compound or Potential Metabolite

In research, this compound serves two primary roles. Firstly, it is used as a reference standard in analytical methods developed to study the metabolism of promethazine. globalscientificjournal.com The ability to accurately identify and quantify metabolites is crucial for understanding a drug's fate in the body. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often employed for the simultaneous determination of promethazine and its metabolites, including hydroxylated forms. nih.govglobalscientificjournal.com

Overview of Current Research Landscape and Unmet Analytical and Mechanistic Questions

Current research on promethazine and its derivatives continues to explore various facets of their activity. While much is known about the primary pharmacology of promethazine, several questions regarding its metabolism and the specific roles of its various metabolites remain.

One of the ongoing challenges is the development of highly sensitive and specific analytical methods for the simultaneous quantification of promethazine and its full spectrum of metabolites in biological samples. nasa.govmdpi.com Such methods are essential for detailed pharmacokinetic studies and for understanding inter-individual variability in drug metabolism, which can be influenced by genetic factors affecting enzymes like cytochrome P450s. scispace.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-hydroxyethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N2OS/c1-15(21(2,3)12-13-22)14-20-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)20/h4-11,15,22H,12-14H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSVTRQOBUIQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N2OS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871861 | |

| Record name | N-Hydroxyethylpromethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7647-63-4 | |

| Record name | N-Hydroxyethylpromethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyethylpromethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethylpromethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxyethylpromethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROMETHAZINE HYDROXYETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571559SLAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyethylpromethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Chemistry and Derivatization of Promethazine Hydroxyethyl

Established and Novel Synthetic Pathways for Promethazine (B1679618) Hydroxyethyl (B10761427)

The synthesis of promethazine hydroxyethyl begins with the construction of the core phenothiazine (B1677639) structure, followed by the introduction of the N-alkyl side chain and subsequent quaternization to introduce the hydroxyethyl moiety.

Traditional Synthetic Methodologies for the Core Phenothiazine Scaffold

The tricyclic phenothiazine core is the foundational structure for a large class of medicinally important compounds. Several classical methods have been established for its synthesis.

One of the earliest and most direct methods involves the reaction of diphenylamine (B1679370) with elemental sulfur . This reaction is typically carried out at high temperatures, often in the presence of a catalyst such as iodine or aluminum chloride, to facilitate the cyclization and formation of the phenothiazine ring system. researchgate.netchemrxiv.orgnih.govdtic.mil The reaction proceeds through a thionation process, where the sulfur inserts between the two phenyl rings of diphenylamine, followed by intramolecular electrophilic substitution to yield the phenothiazine scaffold. A general representation of this reaction is the fusion of diphenylamine and sulfur, which can be catalyzed by iodine. researchgate.net

Another significant approach is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an aminothiophenol. google.comgoogle.com This method offers greater versatility for introducing substituents onto the aromatic rings of the phenothiazine nucleus. The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper, while the Ullmann condensation extends this to the formation of carbon-nitrogen and carbon-sulfur bonds. google.comlilymag.ir

The Smiles rearrangement is a further intramolecular nucleophilic aromatic substitution reaction that can be employed in the synthesis of phenothiazines. This rearrangement typically involves the conversion of a diaryl sulfide (B99878) or sulfone into a phenothiazine derivative.

These traditional methods, while effective, often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases. Modern synthetic efforts often focus on developing milder and more efficient catalytic systems for these transformations.

Strategies for Introduction and Functionalization of the Hydroxyethyl Moiety

The introduction of the hydroxyethyl group onto the promethazine molecule results in the formation of a quaternary ammonium (B1175870) salt. This can be achieved through a few key synthetic strategies.

Direct hydroxyethylation of promethazine involves the quaternization of the tertiary amine in the promethazine side chain with a reagent that provides the hydroxyethyl group. A common method for this transformation is the reaction of promethazine with a 2-haloethanol , such as 2-chloroethanol (B45725) or 2-bromoethanol. In this SN2 reaction, the nucleophilic tertiary nitrogen of promethazine attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the quaternary ammonium salt. The reaction is typically carried out in a suitable organic solvent.

Another direct approach is the reaction of promethazine with ethylene (B1197577) oxide . Ethylene oxide is a highly reactive electrophile due to the strain in its three-membered ring. The tertiary amine of promethazine can act as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the N-(2-hydroxyethyl) quaternary ammonium salt. ucsf.edu This reaction is generally performed under controlled temperature and pressure conditions due to the volatile and reactive nature of ethylene oxide. ucsf.eduresearchgate.net

An alternative strategy involves the synthesis of a precursor molecule that is then modified to yield this compound. This multi-step approach can sometimes offer better control over the reaction and purification. For instance, one could synthesize a promethazine analogue with a terminal functional group on the side chain that can be subsequently converted to a hydroxyethyl group. However, for the synthesis of a quaternary ammonium salt like this compound, the direct quaternization of the readily available promethazine is the more common and straightforward approach.

The synthesis of promethazine itself typically starts from phenothiazine, which is N-alkylated with a suitable haloalkylamine. For promethazine, this is 2-(dimethylamino)propyl chloride.

Optimization of Reaction Conditions and Yield for Research-Scale Production

The efficiency of the synthesis of this compound, particularly the quaternization step, is dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the product on a research scale.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as acetonitrile (B52724), DMF, or DMSO are often employed for quaternization reactions as they can stabilize the charged transition state.

Temperature: The reaction temperature affects the rate of the reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. The optimal temperature is typically determined experimentally.

Concentration: The concentration of the reactants can impact the reaction kinetics.

Reaction Time: Monitoring the reaction progress over time using techniques like TLC or HPLC is essential to determine the optimal reaction time for maximum conversion.

Below is an interactive data table illustrating the hypothetical effect of different reaction conditions on the yield of the quaternization of promethazine with 2-chloroethanol.

| Reactant Ratio (Promethazine:2-Chloroethanol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1:1.1 | Acetonitrile | 60 | 12 | 75 |

| 1:1.5 | Acetonitrile | 60 | 12 | 85 |

| 1:1.5 | DMF | 60 | 12 | 88 |

| 1:1.5 | Acetonitrile | 80 | 8 | 92 |

| 1:1.5 | Acetonitrile | 80 | 18 | 90 (with some degradation) |

This data is illustrative and represents typical trends in optimization studies for such reactions.

Synthesis of Chemically Modified this compound Analogues

The synthesis of chemically modified analogues of this compound can be approached by modifying either the phenothiazine core or the N-alkyl side chain prior to or after the introduction of the hydroxyethyl group.

Modification of the phenothiazine core can be achieved by starting with a substituted diphenylamine in the initial synthesis of the scaffold. This allows for the introduction of a wide variety of functional groups, such as halogens, alkyl, or alkoxy groups, onto the aromatic rings. These modifications can influence the electronic properties and steric hindrance of the final molecule.

Modification of the N-alkyl side chain offers another avenue for creating analogues. For example, the length of the alkyl chain between the phenothiazine nitrogen and the quaternary ammonium nitrogen could be varied. Instead of a propyl linkage, one could synthesize analogues with an ethyl or butyl linkage. Furthermore, the methyl groups on the quaternary nitrogen could be replaced with other alkyl groups, such as ethyl or propyl groups.

The synthesis of these analogues would follow similar synthetic principles as for this compound. A substituted phenothiazine would be N-alkylated with a modified side chain precursor, followed by quaternization to introduce the hydroxyethyl moiety.

Below is an interactive data table outlining some potential chemically modified analogues of this compound and their proposed synthetic precursors.

| Analogue Name | Modification | Precursor 1 (Phenothiazine derivative) | Precursor 2 (Side chain) |

| 2-Chloro-promethazine hydroxyethyl | Chloro-substitution on phenothiazine ring | 2-Chlorophenothiazine | N,N-dimethyl-1-chloropropan-2-amine |

| N-ethyl-N,N-dimethyl-1-(10H-phenothiazin-10-yl)ethan-1-aminium, 2-hydroxy- | Shorter alkyl chain | Phenothiazine | N,N-dimethyl-1-chloroethan-1-amine |

| N-(2-hydroxyethyl)-N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-aminium | Diethyl groups on quaternary nitrogen | Phenothiazine | N,N-diethyl-1-chloropropan-2-amine |

The synthesis of these analogues would then proceed with quaternization with a hydroxyethylating agent.

Design Principles for Structural Diversification

The structural diversification of compounds based on the phenothiazine scaffold, such as Promethazine and its derivatives, is a key strategy for developing new molecules with improved properties. The core principle revolves around modifying the tricyclic phenothiazine ring system and, more commonly, the aliphatic amine side chain to alter physicochemical and pharmacological profiles.

Promethazine belongs to the phenothiazine family, which provides a rich source of candidates for chemical modification. This structural backbone offers multiple sites for derivatization, enabling adjustments to binding specificities, pharmacokinetics, and other properties. nih.govmdpi.com The development of new probes for medical imaging, for instance, has highlighted the need to diversify beyond existing chemical structures to identify novel binding molecules. mdpi.com

Key strategies for diversification include:

Altering the Aliphatic Side Chain: The length, branching, and functional groups of the aminoalkyl side chain significantly influence the compound's properties. For this compound, the key modification is the introduction of a hydroxyethyl group, which creates a quaternary ammonium salt. This change fundamentally alters the molecule's polarity and charge compared to the tertiary amine of the parent promethazine.

Substitution on the Phenothiazine Ring: Introducing substituents (e.g., halogens, electron-withdrawing or electron-donating groups) at various positions on the phenothiazine rings can modulate electronic properties and receptor interactions.

Stereochemistry: The aliphatic side chain of promethazine contains a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which may exhibit different biological activities and metabolic profiles.

These design principles allow for the creation of a library of compounds derived from the promethazine scaffold, each with potentially unique characteristics suitable for various research and therapeutic applications.

Synthesis of Isotopic Variants for Mechanistic Tracing (e.g., PET Probes)

Isotopically labeled compounds are indispensable tools for in-vivo imaging and mechanistic studies. Positron Emission Tomography (PET) is a powerful imaging technique that requires radioligands labeled with positron-emitting isotopes, such as Carbon-11 ([11C]). The synthesis of a [11C]-labeled version of Promethazine ([11C]PMZ) has been developed as a potential PET probe for imaging amyloid-β (Aβ) plaques in the context of Alzheimer's disease research. nih.govmdpi.comnih.gov

The synthesis begins with the preparation of a suitable precursor molecule. Starting from phenothiazine, alkylation with chloroacetone (B47974) yields an intermediate ketone. mdpi.com This intermediate is then subjected to reductive amination with methylamine (B109427) to produce the N-desmethyl precursor required for the final radiolabeling step. nih.gov

The radiosynthesis of [11C]PMZ involves the methylation of this precursor using a [11C]-methylating agent, such as [11C]methyl iodide or [11C]methyl triflate, which is produced from cyclotron-generated [11C]CO2. mdpi.comresearchgate.net The final labeled product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This process yields the desired PET probe with high radiochemical purity (>95%) and molar activity. nih.govmdpi.comnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Phenothiazine | mdpi.com |

| Key Intermediate | N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (Promethazine precursor) | nih.gov |

| Radioisotope | Carbon-11 ([11C]) | mdpi.com |

| Labeling Method | Methylation of the precursor using [11C]CH3I or [11C]CH3OTf | researchgate.net |

| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Radiochemical Purity | >95% | nih.gov |

| Molar Activity | 48 TBq/mmol | nih.gov |

Preparation of Labeled Compounds for Analytical Method Development

The development of robust and specific analytical methods for quantifying drugs in biological matrices is crucial. Stable isotope-labeled (SIL) compounds are widely used as internal standards in mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC/MS), because they co-elute with the analyte but are distinguishable by their mass. medchemexpress.comnasa.gov

For promethazine, deuterium-labeled variants like Promethazine-d3 and Promethazine-d4 have been synthesized for this purpose. medchemexpress.commedchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) (²H or D) into a drug molecule provides an ideal internal standard for quantitative analysis, as it minimally affects the chemical properties while providing a distinct mass spectrometric signature. medchemexpress.com

An LC/MS method has been developed for the simultaneous measurement of promethazine and its stable isotope-labeled analogues (e.g., PMZ-d4) in human plasma. nasa.gov This method involves solid-phase extraction of the analytes from the plasma sample, followed by HPLC separation and detection using a mass spectrometer. nasa.gov The use of SIL internal standards ensures high precision and accuracy by correcting for variations in sample preparation and instrument response.

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Promethazine (PMZ) | nasa.gov |

| Labeled Standard | Promethazine-d4 (PMZ-d4) | nasa.gov |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC/MS) | nasa.gov |

| Sample Preparation | Solid Phase Extraction (SPE) | nasa.gov |

| HPLC Column | Agilent Zorbax SB-CN (50 x 2.1 mm) | nasa.gov |

| Ionization Method | Electrospray Ionization (ESI), positive ion mode | nasa.gov |

| Detection | Selected Ion Monitoring (SIM) of [M+H]+ | nasa.gov |

Spectroscopic and Structural Characterization Methodologies for Promethazine Hydroxyethyl in Research

Advanced Spectroscopic Techniques for Structural Elucidation

The comprehensive analysis of Promethazine (B1679618) hydroxyethyl (B10761427) relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy. Each of these methods provides unique and complementary information, contributing to a complete structural profile of the molecule.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms.

While specific experimental NMR data for Promethazine hydroxyethyl is not extensively available in publicly accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of promethazine and related phenothiazine (B1677639) derivatives.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenothiazine ring system, typically in the downfield region (δ 6.8-7.5 ppm). The aliphatic protons of the hydroxyethyl and propyl groups would appear in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms would exhibit characteristic chemical shifts due to the deshielding effects of these heteroatoms.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons of the phenothiazine core would resonate at lower field (δ 115-150 ppm), while the aliphatic carbons of the side chains would be found at higher field. The chemical shifts of the carbons bonded to nitrogen and oxygen would be indicative of their local chemical environment.

2D-NMR Applications: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to piece together the spin systems of the aliphatic side chains. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive assignments for the carbon skeleton.

Table 1: Predicted ¹H-NMR Chemical Shifts for Key Protons in this compound

| Proton Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (Phenothiazine) | 6.8 - 7.5 |

| Methylene Protons (-N-CH₂-CH₂-OH) | 3.5 - 4.0 |

| Methylene Protons (-CH₂-OH) | 3.0 - 3.5 |

| Methine Proton (-CH(CH₃)-) | 2.5 - 3.0 |

| Methyl Protons (-N(CH₃)₂) | 2.2 - 2.6 |

Table 2: Predicted ¹³C-NMR Chemical Shifts for Key Carbons in this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (Phenothiazine) | 115 - 150 |

| Methylene Carbon (-N-CH₂-CH₂-OH) | 55 - 65 |

| Methylene Carbon (-CH₂-OH) | 50 - 60 |

| Methine Carbon (-CH(CH₃)-) | 30 - 40 |

| Methyl Carbons (-N(CH₃)₂) | 40 - 50 |

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₉H₂₅N₂OS⁺), the theoretical exact mass can be calculated and compared with the experimental value to confirm its identity.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. The fragmentation pattern would be expected to show cleavage of the aliphatic side chain, particularly at the C-N bonds, leading to the formation of stable fragment ions that can be used to confirm the connectivity of the molecule.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Structure of Fragment |

|---|---|

| [M - CH₂CH₂OH]⁺ | Loss of the hydroxyethyl group |

| [M - N(CH₃)₂CH₂CH₂OH]⁺ | Cleavage of the propyl side chain |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands for the various functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-N stretching and C-S stretching vibrations associated with the phenothiazine ring would also be present in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring stretching vibrations of the phenothiazine core are typically strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. The C-S stretching modes would also be observable.

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| C-N Stretch | 1000 - 1250 | Present |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chiroptical Spectroscopy for Stereochemical Investigations (if applicable to enantiomers)

No studies on the chiroptical properties (e.g., circular dichroism) of this compound enantiomers were found.

Advanced Analytical Techniques for Promethazine Hydroxyethyl in Research Applications

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in the analytical chemistry of promethazine (B1679618), enabling its separation, identification, and quantification in various matrices. These methods are crucial for purity assessment in pharmaceutical formulations and for quantitative analysis in research applications.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV-Vis, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of promethazine due to its high resolution, sensitivity, and applicability to non-volatile compounds. nih.govresearchgate.net A stability-indicating HPLC method allows for the quantification of promethazine hydrochloride in different dosage forms like injections, oral liquids, and tablets. researchgate.net The technique is precise, with reported relative standard deviations as low as 0.4% over multiple readings. researchgate.net

UV-Vis spectrophotometry is a common detection method coupled with HPLC for promethazine analysis. nih.govresearchgate.net The maximum absorbance wavelength for promethazine hydrochloride is typically observed around 249-251 nm. nih.govresearchgate.net HPLC methods with UV detection have been developed for quantifying the drug in various pharmaceutical preparations. researchgate.netsielc.com

For enhanced specificity and sensitivity, particularly in complex matrices, HPLC is coupled with mass spectrometry (MS). mdpi.com This combination, known as LC-MS/MS, is used for the determination of promethazine and its metabolites, such as promethazine sulfoxide (B87167) (PMZSO) and monodesmethyl-promethazine (Nor1PMZ). mdpi.com The mass spectrometer operates in positive ion mode, utilizing multiple reaction monitoring (MRM) for precise quantification. mdpi.com

Table 1: HPLC Methods for Promethazine Analysis

| Parameter | Method 1 | Method 2 | Method 3 (LC-MS/MS) |

|---|---|---|---|

| Column | C8 (150 mm x 4.6 mm, 3 µm) nih.gov | Symmetry Shield RP8 (150 mm x 4.6 mm, 5 µm) orientjchem.org | Symmetry C18 (100 mm x 2.1 mm, 3.5 µm) mdpi.com |

| Mobile Phase | Acetonitrile (B52724):25mM Phosphate (B84403) Buffer (pH 7.0) (50:50 v/v) nih.gov | A: 3.4% solution in water (pH 7.0); B: Acetonitrile:Methanol (B129727) (60:40) orientjchem.org | A: 0.1% formic acid in water; B: Acetonitrile mdpi.com |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net | Not Specified | 0.3 mL/min mdpi.com |

| Detection | UV at 249 nm nih.govresearchgate.net | UV | ESI+ Mass Spectrometry mdpi.com |

| Precursor Ion (m/z) | N/A | N/A | Promethazine: 285.2; PMZSO: 301.3 mdpi.com |

| Quantitative Ion (m/z) | N/A | N/A | Promethazine: 86.2; PMZSO: 198.2 mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of promethazine, particularly for its volatile derivatives. nih.gov For GC analysis, drugs like promethazine may require chemical derivatization to increase their volatility and improve chromatographic properties. jfda-online.com Common derivatization methods include silylation, acylation, and alkylation, which make the analytes more compatible with the GC environment. jfda-online.com The GC-MS method is highly specific due to the use of selected-ion monitoring (SIM), where the mass spectrometer is set to detect only specific mass fragments characteristic of the analyte. nih.gov This specificity makes it a valuable tool for confirmation, even though its sensitivity might be slightly lower than some HPLC methods, with a reported lowest detectable concentration of 0.5 ng/ml in plasma. nih.gov

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary Electrophoresis (CE) and its variant, Capillary Zone Electrophoresis (CZE), are high-efficiency separation techniques that have been successfully applied to the analysis of promethazine and its metabolites. nih.govelectrochemsci.org These methods offer advantages such as small sample volume requirements, minimal sample preparation, and rapid analysis times. nih.govelectrochemsci.org

In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary filled with an electrolyte solution. nih.gov The technique has been used to separate promethazine from other phenothiazines like thioridazine. nih.gov By coupling CE with sensitive detection methods like electrochemiluminescence (CE-ECL), simultaneous determination of promethazine and its main metabolites, including promethazine sulfoxide (PMZSO), dioxopromethazine (B76312) (DOPMZ), and demethylpromethazine (DMPMZ), can be achieved with high sensitivity. electrochemsci.org The separation efficiency can be optimized by adjusting parameters such as the composition and pH of the separation buffer, and the separation voltage. electrochemsci.orgelectrochemsci.org

Table 2: Capillary Electrophoresis Methods for Promethazine

| Parameter | Method 1 (CE-ECL) | Method 2 (Cationic ITP) |

|---|---|---|

| Analyte(s) | Promethazine and its metabolites (PMZSO, DOPMZ, DMPMZ) electrochemsci.org | Promethazine Hydrochloride portico.org |

| Separation Buffer/Leading Electrolyte | 21.5% isopropanol (B130326) in 20 mmol/L phosphate (pH 5.0) electrochemsci.org | 10 mmol/L potassium acetate (B1210297) with 0.2% m-HEC (pH 4.8) portico.org |

| Terminating Electrolyte | N/A | 5 mmol/L β-alanine portico.org |

| Separation Voltage | 14 kV electrochemsci.org | Not Specified |

| Detection | End-column Electrochemiluminescence (ECL) at 1.20 V electrochemsci.org | Conductometric portico.org |

| Limit of Detection (LOD) | PMZ: 7.3×10⁻⁷ mg/mL; PMZSO: 8.5×10⁻⁶ mg/mL electrochemsci.org | Not Specified |

| Analysis Time | < 14 min electrochemsci.org | ~ 6 min portico.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of promethazine. researchgate.netfarmaciajournal.com It is particularly useful for reaction monitoring, identifying compounds in a mixture, and determining purity. researchgate.net The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. researchgate.netfarmaciajournal.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. nih.gov

For promethazine and other phenothiazines, various mobile phase systems have been tested, with a mixture of methanol and n-butanol (60:40) with 0.1 M NaBr being identified as effective. farmaciajournal.com Detection can be achieved by observing the spots under UV light or by using chemical visualizing reagents. nih.gov TLC can be combined with mass spectrometry (TLC-MS) for the identification of separated analytes, where spots are extracted and introduced into the mass spectrometer. nih.gov

Electrochemical Methods for Detection and Mechanistic Studies

Electrochemical methods offer high sensitivity and simplicity for the determination of electroactive compounds like promethazine. These techniques are based on measuring the current or potential changes resulting from redox reactions of the analyte at an electrode surface.

Voltammetric Techniques (e.g., Differential Pulse Voltammetry, Cyclic Voltammetry)

Voltammetric techniques are widely employed for the quantitative analysis of promethazine and for studying its electrochemical behavior. nih.gov These methods often use modified electrodes, such as glassy carbon electrodes (GCE) modified with multi-wall carbon nanotubes (MWCNT) or DNA, to enhance sensitivity and selectivity. nih.govnih.gov

Differential Pulse Voltammetry (DPV) is a highly sensitive technique used for determining trace amounts of promethazine. nih.govrsc.org DPV measurements involve applying a series of regular voltage pulses superimposed on a linear potential sweep. wikipedia.org The current is measured just before each pulse and again at the end of the pulse, and the difference is plotted against the potential. wikipedia.orgpalmsens.com This method minimizes the effect of charging current, leading to improved detection limits, which can be as low as 1.0 × 10⁻⁸ M or 0.004 µM for promethazine. nih.govrsc.org The peak current in DPV is directly proportional to the concentration of the analyte. wikipedia.org

Cyclic Voltammetry (CV) is a powerful tool for investigating the redox mechanisms of electroactive species. nih.govnih.gov In a CV experiment, the potential is swept linearly to a set value and then swept back to the initial potential, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical process. For promethazine, CV studies on modified electrodes show well-defined oxidation peaks. nih.govresearchgate.net The oxidation process is often found to be irreversible and controlled by adsorption on the electrode surface. researchgate.net By analyzing the shape of the voltammogram and how it changes with parameters like scan rate, mechanistic insights into the electron transfer process can be obtained. nih.govresearchgate.net For instance, studies have shown that the oxidation of promethazine involves a two-electron transfer, first forming a cation radical and then a phenazothiazonium ion. researchgate.net

Table 3: Voltammetric Methods for Promethazine Detection

| Technique | Electrode | pH (Buffer) | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| DPV | DNA-modified Glassy Carbon Electrode (GCE) nih.gov | 5.0 (Acetate) nih.gov | 4.7 x 10⁻¹⁰ to 9.3 x 10⁻⁹ M nih.gov | 3.0 x 10⁻¹⁰ M nih.gov |

| DPV | p-ABSA/ZnO modified GCE rsc.org | 8.0 (Phosphate) rsc.org | 0.01 to 59.84 µM rsc.org | 0.004 µM rsc.org |

| Voltammetry | MWCNT-modified GCE nih.gov | Not Specified | 5.0 × 10⁻⁸ to 4.0 × 10⁻⁴ M nih.gov | 1.0 × 10⁻⁸ M nih.gov |

| CV | MWCNT-coated Gold Electrode researchgate.net | 4.0 (Phosphate) researchgate.net | 5.0×10⁻⁸ to 1.0×10⁻⁵ M researchgate.net | 1.0×10⁻⁸ M researchgate.net |

Investigation of Redox Behavior and Electrode Processes

The electrochemical properties of promethazine form the basis for several analytical techniques. The oxidation of promethazine has been a subject of study to understand its degradation and to develop electroanalytical methods. In an acidic medium, promethazine undergoes oxidation, and this process can be influenced by various factors such as pH and the presence of metal ions like copper(II) and iron(III) nih.gov. The oxidation process can proceed via a semiquinone free radical, leading to the formation of promethazine 5-oxide and other degradation products nih.gov.

Research has also explored the redox mediation of promethazine in peroxidase-catalyzed reactions researchgate.net. For instance, promethazine can introduce a lag in the appearance of the charge-transfer complex of tetramethylbenzidine, indicating an interaction with the oxidized products researchgate.net. Furthermore, the addition of promethazine to the preformed blue-colored charge-transfer complex of tetramethylbenzidine causes its rapid bleaching researchgate.net. Titrating the yellow-colored diimine form with promethazine results in the formation of the blue charge-transfer complex and the reduction of the diimine back to its colorless parent amine compound researchgate.net.

A flow injection spectroelectroanalytical method has been developed based on the in situ detection of a colored cationic radical formed during the electroxidation of promethazine hydrochloride at a gold electrode in a sulfuric acid medium researchgate.net. This method allows for the determination of promethazine hydrochloride by measuring either the amperometric or the absorptiometric signal researchgate.net.

Flow Injection Analysis with Electrochemical Detection

Flow injection analysis (FIA) coupled with electrochemical detection offers a rapid and sensitive approach for the determination of promethazine. A spectroelectroanalytical FIA method has been developed for the determination of promethazine hydrochloride researchgate.netdntb.gov.ua. This method is based on the in situ detection of a colored cationic radical that is formed during the electroxidation of promethazine at a gold electrode in a sulfuric acid medium (0.1 mol l−1) researchgate.net. This technique provides advantages in terms of simplicity, speed, selectivity, and sensitivity researchgate.net.

In another FIA method, promethazine hydrochloride is oxidized by sodium persulphate to a pinkish-red species, which is then detected using a solar flow injection photometer uobaghdad.edu.iq. This method has a linear dynamic range for promethazine hydrochloride concentration from 0-7 mmol.L-1 and a throughput of 30 samples per hour uobaghdad.edu.iq.

Potentiometric sensors based on ionophores have also been integrated into FIA systems for the determination of promethazine hydrochloride nih.govresearchgate.net. These sensors, particularly those using β- and γ-cyclodextrins and dibenzo-30-crown-10, have shown good responses towards promethazine nih.gov. The performance of these sensors can be further enhanced by the addition of tetrakis(4-chlorophenyl) borate (B1201080) to the membrane nih.gov. The operational parameters of the FIA system, such as carrier stream pH, flow rate, and injection volume, have been optimized for this application nih.govresearchgate.net.

Spectrophotometric Methods for Quantitative Determination in Research Matrices

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of promethazine in various matrices due to its simplicity, cost-effectiveness, and rapidity unej.ac.idresearchgate.netsamipubco.com. The method is based on the measurement of ultraviolet light absorbance at the maximum wavelength (λmax) of the drug unej.ac.idresearchgate.net. For promethazine hydrochloride, the λmax is typically observed around 248 nm to 251 nm in different solvents unej.ac.idsamipubco.com.

The technique follows Beer-Lambert's law over a specific concentration range, allowing for the construction of a calibration curve to determine the concentration of an unknown sample samipubco.comderpharmachemica.com. Various studies have validated UV spectrophotometric methods for their linearity, precision, and accuracy in determining promethazine hydrochloride in pharmaceutical dosage forms and other research matrices unej.ac.idresearchgate.netderpharmachemica.com.

| Parameter | Value | Reference |

| λmax | 251 nm (in phosphate buffer saline pH 7.4) | unej.ac.idresearchgate.net |

| 248 nm (in distilled water) | samipubco.com | |

| 244 nm and 254 nm (in distilled water, for simultaneous equation method) | derpharmachemica.com | |

| Linearity Range | 0.125 - 12 µg/ml | researchgate.net |

| 0.5 - 15 µg/mL | samipubco.com | |

| 5 - 25 µg/ml | derpharmachemica.com | |

| Molar Absorptivity | 2.8 x 10⁴ L. mol⁻¹. cm⁻¹ | samipubco.com |

Fluorimetric Techniques

Fluorimetric techniques offer high sensitivity for the determination of promethazine. One novel kinetic fluorimetric method is based on the oxidation of promethazine to its fluorescent sulphoxide nih.gov. This method utilizes a stopped-flow mixing technique where the oxidation is rapidly carried out by dissolved oxygen, eliminating the need for an oxidizing reagent nih.gov. The calibration graph for this method is linear over the range of 0.5-80 µg/ml nih.gov.

Another spectrofluorimetric method involves the formation of a red fluorescent product when promethazine reacts with Au(III) nih.gov. This method is simple, sensitive, and accurate for the quantitative determination of promethazine in both pure form and in pharmaceutical preparations nih.gov. A linear calibration graph is obtained over a wide concentration range of 0.05-100 p.p.m. for promethazine nih.gov.

Ion-Pair Complex Formation for Enhanced Detection

The formation of ion-pair complexes can significantly enhance the spectrophotometric detection of promethazine. This method involves the reaction of the positively charged promethazine molecule with a negatively charged dye molecule in an acidic medium to form a colored ion-pair complex um.edu.myum.edu.my. This complex can then be quantified by measuring its absorbance at a specific wavelength.

A sensitive spectrophotometric method has been developed for the determination of promethazine hydrochloride via ion-pair complex formation with methyl blue dye um.edu.myum.edu.my. The resulting colored product exhibits a maximum absorption at 480 nm um.edu.myum.edu.my. The reaction conditions, such as pH and reagent concentration, are optimized to increase the sensitivity of the method um.edu.myum.edu.my. This method obeys Beer's law in the concentration range of 2.0–100.0 µg/ml, with a molar absorptivity of 6.088 × 10⁴ l/mol.cm um.edu.myum.edu.my. The stability constant of the formed complex has been determined, indicating a high degree of stability um.edu.my.

Other acidic dyes, such as bromophenol blue and bromocresol green, have also been used to form ion-pair complexes with promethazine for its determination researchgate.net.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a detection technique, are powerful tools for the comprehensive analysis of promethazine in complex matrices asiapharmaceutics.infoijarnd.comresearchgate.netiosrjournals.org. These techniques offer enhanced sensitivity, specificity, and resolution compared to standalone methods researchgate.net.

Commonly employed hyphenated techniques in pharmaceutical analysis that are applicable to promethazine include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capability of a mass spectrometer researchgate.netglobalscientificjournal.com. LC-MS is particularly useful for the analysis of non-volatile compounds like promethazine and can provide information on the molecular weight and structure of the analyte and its metabolites iosrjournals.org. Tandem mass spectrometry (LC-MS-MS) further enhances structural elucidation through collision-induced dissociation of molecular ions iosrjournals.org.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines gas chromatography for separation with mass spectrometry for detection ijarnd.comresearchgate.net. It is a highly compatible technique as the sample is in the vapor phase in both instruments ijarnd.com. GC-MS is suitable for the analysis of volatile derivatives of promethazine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : This is a widely used hyphenated technique where HPLC is coupled with a UV-Visible spectrophotometer for detection globalscientificjournal.com. It has been successfully applied for the determination of promethazine and other phenothiazines in various samples globalscientificjournal.com.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) : This technique combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry researchgate.net.

These hyphenated techniques are invaluable for impurity profiling, pharmacokinetic studies, and the analysis of promethazine in biological and environmental samples researchgate.netglobalscientificjournal.com.

LC-MS/MS for Complex Mixture Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of promethazine hydroxyethyl (B10761427) in intricate mixtures such as plasma, urine, and tissue homogenates. The technique's high selectivity and sensitivity allow for the detection and quantification of the analyte even at very low concentrations.

In a typical LC-MS/MS workflow, the sample undergoes an extraction process, often solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering matrix components. The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly employed for the separation of promethazine and its metabolites. mdpi.comresearchgate.net The mobile phase often consists of an aqueous component with a modifier like formic acid to facilitate protonation, and an organic solvent such as acetonitrile for elution. mdpi.comresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode. mdpi.com The protonated molecule of promethazine hydroxyethyl would then be selected in the first quadrupole (Q1) and subjected to collision-induced dissociation (CID) in the second quadrupole (q2). The resulting fragment ions are then analyzed in the third quadrupole (Q3). This process of selecting a precursor ion and monitoring its specific product ions is known as multiple reaction monitoring (MRM), which provides excellent selectivity and reduces background noise.

For metabolite profiling, LC-MS/MS can be used to identify and characterize not only this compound but also other related metabolites in a single analytical run. By comparing the fragmentation patterns of suspected metabolites to that of the parent drug, promethazine, researchers can elucidate the metabolic pathways. For instance, the fragmentation of promethazine often results in characteristic product ions corresponding to the phenothiazine (B1677639) ring structure and the dimethylamino-propyl side chain. researchgate.netresearchgate.net A similar fragmentation pattern would be expected for this compound, with shifts in mass-to-charge ratios corresponding to the hydroxyethyl group.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Promethazine and its Metabolites

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |

| Mobile Phase B | Acetonitrile mdpi.com |

| Flow Rate | 0.3 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) [M+H]+ (Promethazine) | m/z 285.2 nih.gov |

| Product Ions (Q3) (Promethazine) | m/z 86.2 (quantitative), m/z 198.1 (qualitative) mdpi.com |

| Precursor Ion (Q1) [M+H]+ (Promethazine Sulfoxide) | m/z 301.3 nih.gov |

| Product Ions (Q3) (Promethazine Sulfoxide) | m/z 198.2 (quantitative), m/z 239.1 (qualitative) mdpi.com |

Note: The specific m/z values for this compound would need to be determined experimentally but would be expected to follow similar fragmentation pathways.

GC-MS/MS for Trace Analysis and Isomer Differentiation

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an alternative and complementary approach for the analysis of this compound, particularly for trace analysis in matrices where volatility is not a limiting factor. GC provides high chromatographic resolution, which is beneficial for separating the analyte from complex sample components.

Prior to GC-MS/MS analysis, a derivatization step may be necessary to increase the volatility and thermal stability of this compound. The sample is typically extracted and then subjected to analysis on a capillary GC column, such as one with a 100% dimethylpolysiloxane stationary phase. univ-lyon1.fr Helium is commonly used as the carrier gas. univ-lyon1.fr

In the mass spectrometer, electron ionization (EI) is a common ionization technique for GC-MS. The resulting mass spectrum of promethazine shows a molecular ion at m/z 284 and a characteristic base peak at m/z 72, corresponding to the fragmentation of the side chain. univ-lyon1.fr This fragmentation pattern is highly reproducible and can be used for identification. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, can significantly enhance sensitivity.

GC-MS/MS is particularly advantageous for isomer differentiation. Structural isomers often exhibit subtle differences in their mass spectra. By carefully selecting precursor and product ion transitions in MRM mode, it is possible to distinguish between isomers that may not be separable by chromatography alone. Furthermore, the high resolving power of the gas chromatograph can often separate isomers based on their different interactions with the stationary phase, leading to distinct retention times. In the context of phenothiazine derivatives, GC-MS has been successfully used to differentiate between various isomers.

Table 2: Representative GC-MS Parameters for the Analysis of Promethazine

| Parameter | Setting |

| Gas Chromatography | |

| Column | HP-1 (100% dimethylpolysiloxane), 30m x 0.25mm x 0.25µm univ-lyon1.fr |

| Carrier Gas | Helium at 1.5 mL/min univ-lyon1.fr |

| Temperature Program | Gradient from 100°C to 280°C at 20°C/min univ-lyon1.fr |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (Promethazine) | m/z 284 univ-lyon1.fr |

| Major Fragment Ions (Promethazine) | m/z 72 (base peak) univ-lyon1.fr |

Note: These parameters for promethazine would serve as a starting point for the development of a method for this compound, with adjustments likely needed for the derivatization and temperature program.

Investigation of Biotransformation Pathways of Promethazine Hydroxyethyl

In Vitro Metabolic Studies in Non-Human Biological Systems

In vitro metabolic studies are fundamental in elucidating the metabolic pathways of a drug candidate before proceeding to in vivo and clinical studies. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes.

Identification of Metabolic Products using Liver Microsomes (e.g., Rabbit Liver Homogenate)

While specific studies detailing the full range of metabolic products of Promethazine (B1679618) hydroxyethyl (B10761427) using rabbit liver homogenates are not extensively documented, significant insights can be drawn from the metabolism of its parent compound, promethazine. In vitro analyses using human liver microsomes have shown that promethazine is primarily biotransformed into ring-hydroxylated, S-oxidized, and N-demethylated metabolites nih.gov. Given that Promethazine hydroxyethyl is itself a hydroxylated form of promethazine, its subsequent metabolism would likely involve further modifications at other sites on the molecule.

Potential metabolic products of this compound could include sulfoxides and N-demethylated derivatives, mirroring the pathways of the parent compound. The primary metabolites of promethazine identified in liver microsome studies are Promethazine sulfoxide (B87167) and desmethylpromethazine drugbank.com. Therefore, it is plausible that this compound undergoes similar biotransformations.

Table 1: Potential Metabolic Products of Promethazine and Inferred Products of this compound

| Parent Compound | Metabolic Reaction | Metabolite | Inferred Metabolite of this compound |

|---|---|---|---|

| Promethazine | S-oxidation | Promethazine Sulfoxide | Hydroxyethylpromethazine Sulfoxide |

| Promethazine | N-demethylation | Desmethylpromethazine | N-desmethyl-hydroxyethylpromethazine |

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism of a vast array of xenobiotics mdpi.com. Studies have definitively identified CYP2D6 as the principal enzyme responsible for the metabolism, particularly the hydroxylation, of promethazine in human liver microsomes nih.govdrugbank.com. The hydroxylation of promethazine exhibits a low Michaelis constant (K(m)) value, indicating a high affinity of the enzyme for the substrate nih.gov.

Given that this compound is a hydroxylated metabolite, the same enzyme system, CYP2D6, is likely involved in its further metabolism. Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant inter-individual differences in metabolic rates, which can affect the therapeutic outcomes of drugs metabolized by this enzyme longdom.org. Although direct evidence for this compound is limited, the established role of CYP2D6 in metabolizing the promethazine molecule strongly suggests its involvement in the biotransformation of its derivatives nih.gov.

Characterization of Phase I (Oxidation, Reduction, Hydrolysis) Biotransformations

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the substrate molecule, typically making it more polar longdom.orgnih.gov. These reactions are primarily catalyzed by CYP enzymes and include oxidation, reduction, and hydrolysis pharmaguideline.comresearchgate.net.

For phenothiazines like promethazine, the key Phase I biotransformations are:

Oxidation : This is a major metabolic pathway. It includes S-oxidation of the sulfur atom in the phenothiazine (B1677639) ring to form sulfoxides, and N-oxidation of the side-chain nitrogen atom nih.govnih.gov. The oxidative degradation of promethazine can proceed via a semiquinone free radical to form promethazine 5-oxide nih.gov.

Hydroxylation : Aromatic hydroxylation of the phenothiazine ring is another significant oxidative reaction, predominantly mediated by CYP2D6 nih.govdrugbank.com. This compound is a product of this type of reaction.

N-dealkylation : The removal of alkyl groups from the side-chain nitrogen is a common metabolic step, leading to metabolites like desmethylpromethazine nih.govdrugbank.com.

It is hypothesized that this compound, already containing a hydroxyl group, would undergo further Phase I metabolism through S-oxidation and N-demethylation.

Characterization of Phase II (Conjugation) Biotransformations (e.g., Glucuronidation)

Phase II metabolism, or conjugation, involves the attachment of endogenous hydrophilic molecules to the functional groups on the parent drug or its Phase I metabolites longdom.orgnih.gov. This process significantly increases the water solubility of the compound, facilitating its excretion via urine or bile pharmaguideline.comresearchgate.net. Common conjugation reactions include glucuronidation, sulfation, and acetylation nih.gov.

The presence of a hydroxyl group on this compound makes it a suitable substrate for Phase II conjugation reactions, particularly glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) nih.gov. The hydroxyl group can be conjugated with glucuronic acid to form a highly water-soluble glucuronide conjugate, which can then be readily eliminated from the body. While specific studies on the glucuronidation of this compound are scarce, this pathway is a well-established route for the elimination of hydroxylated drug metabolites.

Elucidation of Enzyme Systems Involved in Hydroxyethylpromethazine Biotransformation

Identifying the specific enzymes and understanding their kinetic properties is crucial for predicting a drug's metabolic fate and potential for drug-drug interactions.

Specificity and Kinetics of Enzymes Mediating its Conversion

As established, CYP2D6 is the primary enzyme with high specificity for the metabolism of promethazine nih.gov. It is reasonable to infer that this isoform also plays a key role in the subsequent biotransformation of this compound.

Enzyme kinetics are often described by the Michaelis-Menten equation, which relates the rate of an enzyme-catalyzed reaction to the substrate concentration. The key parameters are:

Vmax : The maximum rate of the reaction.

Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for its substrate.

Studies on the parent compound, promethazine, indicated that its hydroxylation by human liver microsomes occurred with a low K(m) value, suggesting a high affinity for the metabolizing enzyme, CYP2D6 nih.gov. Specific kinetic parameters (Km, Vmax) for the enzymatic conversion of this compound itself are not well-documented in the available literature. However, it would be expected that its metabolism by CYP enzymes would follow Michaelis-Menten kinetics, characterized by a saturable rate of reaction at higher substrate concentrations.

Table 2: Key Enzymes and Kinetic Principles in Promethazine Biotransformation

| Enzyme Superfamily | Specific Enzyme Example | Role in Promethazine Metabolism | Relevant Kinetic Principle |

|---|---|---|---|

| Cytochrome P450 (Phase I) | CYP2D6 | Hydroxylation, S-oxidation, N-demethylation | Michaelis-Menten kinetics; low K(m) for hydroxylation indicates high affinity nih.gov. |

Compound Reference Table

| Compound Name |

|---|

| Promethazine |

| This compound |

| Hydroxyethylpromethazine |

| Promethazine sulfoxide |

| Desmethylpromethazine |

| N-desmethyl-hydroxyethylpromethazine |

| Hydroxyethylpromethazine Sulfoxide |

| Hydroxypromethazine |

Induction and Inhibition Studies of Metabolic Enzymes

The metabolic processing of drugs is heavily reliant on the activity of various enzyme systems, primarily the cytochrome P450 (CYP) family. The parent compound, promethazine, has been shown to interact with these systems, and it is plausible that this compound exhibits similar interactions.

Studies on promethazine have indicated its potential to induce or inhibit certain metabolic enzymes. For instance, research in animal models has shown that pretreatment with promethazine can lead to an increase in the activity of enzymes responsible for N-demethylation and glucuronidation. nih.gov This suggests an inductive effect on specific metabolic pathways.

Conversely, promethazine has also been identified as an inhibitor of CYP2D6, a key enzyme in the metabolism of many drugs. nih.gov This inhibition can lead to drug-drug interactions, where the metabolism of other CYP2D6 substrates is slowed, potentially increasing their plasma concentrations and risk of toxicity.

Given the structural similarity, it is hypothesized that this compound could also act as a substrate and potentially an inhibitor of CYP2D6. The presence of the hydroxyethyl group might influence the binding affinity and inhibitory potency towards CYP2D6 and other CYP isoforms. However, without direct experimental data, the precise nature and extent of these interactions remain speculative. Further in vitro studies using human liver microsomes and specific CYP isoforms are necessary to elucidate the inductive and inhibitory profile of this compound.

Table 1: Potential Interactions of this compound with Metabolic Enzymes (Hypothesized)

| Enzyme Family | Specific Enzyme | Potential Interaction | Implication |

| Cytochrome P450 | CYP2D6 | Inhibition | Potential for drug-drug interactions with other CYP2D6 substrates. |

| Cytochrome P450 | Other CYP isoforms | Substrate | Metabolism of the compound, leading to various metabolites. |

| UDP-Glucuronosyltransferases | UGTs | Substrate | Conjugation of the hydroxyethyl group or other metabolites for excretion. |

Comparison of this compound Biotransformation with Parent Promethazine

The addition of a hydroxyethyl group to the promethazine structure is expected to introduce notable differences in its metabolic fate compared to the parent drug.

Divergent and Convergent Metabolic Pathways

The core metabolic pathways of promethazine are well-characterized and include S-oxidation, N-demethylation, and ring hydroxylation. nih.govdrugbank.comresearchgate.net It is highly probable that this compound also undergoes these "convergent" metabolic transformations on the phenothiazine nucleus and the dimethylamino side chain.

However, the presence of the hydroxyethyl group introduces "divergent" metabolic possibilities. This hydroxyl group can be a target for phase II conjugation reactions, such as glucuronidation or sulfation, leading to the formation of highly water-soluble conjugates that are readily excreted. Furthermore, the hydroxyethyl group itself could undergo oxidation to an aldehyde or a carboxylic acid, creating novel metabolites not seen with promethazine.

Table 2: Comparison of Potential Metabolic Pathways

| Metabolic Reaction | Promethazine | This compound (Hypothesized) | Pathway Type |

| S-oxidation | Major pathway, forming promethazine sulfoxide. drugbank.comresearchgate.netresearchgate.net | Likely to occur. | Convergent |

| N-demethylation | Forms N-desmethylpromethazine. drugbank.comresearchgate.net | Likely to occur. | Convergent |

| Ring Hydroxylation | Minor pathway, mediated by CYP2D6. nih.govdrugbank.com | Likely to occur. | Convergent |

| Glucuronidation | Occurs after hydroxylation. | Can occur directly on the hydroxyethyl group. | Divergent |

| Oxidation of side chain | Does not apply. | Oxidation of the hydroxyethyl group to an aldehyde or carboxylic acid. | Divergent |

Impact of the Hydroxyethyl Group on Metabolic Fate

The introduction of the hydroxyethyl group significantly increases the polarity of the promethazine molecule. This alteration in physicochemical properties is expected to have a profound impact on its metabolic fate.

Moreover, the altered structure could affect its affinity for metabolic enzymes. The hydroxyethyl group might sterically hinder or, conversely, enhance the binding to the active sites of CYP enzymes, thereby altering the rate and profile of metabolite formation. For example, the rate of N-demethylation or S-oxidation could be different for this compound compared to promethazine.

Information regarding the chemical compound "this compound" is not available in the current scientific literature based on the conducted searches.

Extensive searches for "this compound" and related terms, including "Promethazine N-hydroxyethyl," "hydroxyethyl derivative of promethazine," and inquiries into the metabolism of promethazine for a hydroxyethyl metabolite, did not yield any specific data on the biological interactions or mechanistic studies of this particular compound.

The available research predominantly focuses on Promethazine and its well-characterized metabolites. Therefore, it is not possible to provide an article on the molecular target identification, cellular mechanistic investigations, or any other biological interactions of "this compound" as outlined in the request.

It is recommended to verify the compound name and search for alternative identifiers or synonyms that might be used in the literature. Without specific mentions of "this compound" in research publications, an accurate and scientifically sound article on its biological interactions cannot be produced.

Mechanistic Studies of Biological Interactions of Promethazine Hydroxyethyl in Vitro and Preclinical Models

Cellular and Subcellular Mechanistic Investigations (In Vitro)

Membrane Permeability and Transport Studies

Currently, there is a significant lack of specific data in publicly available scientific literature regarding the membrane permeability and transport mechanisms of Promethazine (B1679618) hydroxyethyl (B10761427). While it is classified as a phenothiazine (B1677639) derivative, a class of compounds known to interact with biological membranes, detailed experimental studies elucidating its specific passage across cellular barriers are not available. Research on the parent compound, promethazine, suggests that its lipophilic nature facilitates crossing of the blood-brain barrier. However, the addition of a hydroxyethyl group to form Promethazine hydroxyethyl would alter its physicochemical properties, such as its hydrophilicity and charge distribution. These changes would be expected to influence its interaction with lipid bilayers and its affinity for membrane transporters, but without specific studies, any description of its permeability characteristics would be purely speculative.

Cell-Based Functional Assays

There is a notable absence of published research detailing the effects of this compound in cell-based functional assays. Such assays are crucial for understanding the molecular mechanisms of a compound by evaluating its impact on specific cellular processes like signal transduction, gene expression, or cytotoxicity in a controlled in vitro environment. While this compound is identified as an antihistamine with anticholinergic properties, functional assays to quantify its potency and efficacy at relevant receptors (e.g., histamine H1 receptors, muscarinic acetylcholine receptors) are not described in the available literature. Furthermore, its effects on other potential cellular targets or pathways have not been reported.

Preclinical In Vivo Mechanistic Studies in Non-Human Models (excluding clinical outcomes)

Behavioral and Physiological Effects in Animal Models (focused on underlying mechanisms, not therapeutic use)

There are no specific preclinical studies in non-human models that investigate the behavioral and physiological effects of this compound to elucidate its underlying mechanisms of action. While the parent compound, promethazine, has been studied for its sedative and antiemetic effects in animal models, this research cannot be directly extrapolated to this compound. The structural modification introduced by the hydroxyethyl group could lead to altered interactions with neuroreceptors and other biological targets, potentially resulting in a different profile of behavioral and physiological responses. Without dedicated in vivo studies on this compound, its effects on locomotion, cognition, and physiological parameters in animal models remain uncharacterized.

Organ-Specific Distribution and Retention for Mechanistic Probing

Information regarding the organ-specific distribution and retention of this compound is not available in the current body of scientific literature. Tissue distribution studies are fundamental for understanding the pharmacokinetic and pharmacodynamic properties of a compound, providing insights into its potential sites of action and accumulation. The physicochemical differences between this compound and promethazine, particularly in polarity, would likely influence its distribution pattern in vivo. However, without experimental data from animal models, the extent to which this compound penetrates various tissues and its retention times in specific organs are unknown.

Pharmacokinetic Modeling from Preclinical Data (without human relevance focus)

A comprehensive pharmacokinetic model for this compound based on preclinical data has not been developed, as the foundational data from in vivo studies are not available. Pharmacokinetic modeling relies on experimental data describing the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound, key parameters such as bioavailability, volume of distribution, clearance rates, and metabolic pathways have not been determined in preclinical models. Consequently, it is not possible to construct a meaningful pharmacokinetic model to describe its behavior in a biological system.

Computational Chemistry and Molecular Modeling of Promethazine Hydroxyethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict various electronic and structural characteristics that govern the reactivity and interaction of Promethazine (B1679618) hydroxyethyl (B10761427).

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of Promethazine hydroxyethyl would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. This process generates a potential energy surface, where energy minima correspond to stable conformers.

Methodology: Techniques such as Density Functional Theory (DFT) and ab initio methods would be employed to calculate the energies of different conformers.

Expected Insights: This analysis would reveal the preferred conformation(s) of this compound in different environments, which is crucial for understanding how it interacts with biological targets.

Interactive Table: Hypothetical Conformational Energy Data for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 60 | 0.00 | 75.3 |

| 180 | 1.20 | 20.1 |

| -60 | 2.50 | 4.6 |

Note: This data is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific quantum chemical calculations.

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer quantitative measures of a molecule's reactivity.

Methodology: MEP surfaces and HOMO-LUMO energies can be calculated using quantum chemical methods.

Expected Insights: For this compound, the MEP would highlight potential sites for hydrogen bonding and other non-covalent interactions. The HOMO-LUMO gap would provide an estimate of its chemical stability and reactivity.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as this compound, binds to a biological target, typically a protein. While specific docking studies for this compound are not available, studies on promethazine have demonstrated its interaction with various receptors. For instance, molecular docking has been used to study the binding of promethazine to human serum albumin. nih.govnih.gov Similar approaches could be applied to its hydroxyethyl derivative.

Ligand-Protein Interaction Prediction and Validation